N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-fluorobenzamide
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Overview
Description
N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of thiourea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 5-ethyl-2-hydroxyaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form stable complexes, which can inhibit the activity of certain enzymes. Additionally, it can interact with cellular membranes and disrupt their integrity, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-biphenylcarboxamide
- N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide
Uniqueness
N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The compound’s specific structure allows it to interact with a wide range of molecular targets, making it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-2-10-7-8-14(20)13(9-10)18-16(22)19-15(21)11-5-3-4-6-12(11)17/h3-9,20H,2H2,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDDIAVJXSQFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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